

# A Technical Guide to Tfllr-NH2: A Selective PAR1 Agonist Peptide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthetic peptide **TflIr-NH2**, a selective agonist of the Protease-Activated Receptor 1 (PAR1). This document details its core characteristics, biological functions, and relevant experimental data and protocols to support its application in research and drug development.

## **Core Peptide Characteristics**

Sequence and Modifications:

**TfIIr-NH2** is a pentapeptide with the sequence Threonine-Phenylalanine-Leucine-Leucine-Arginine.[1][2] A critical modification of this peptide is the amidation of the C-terminus (indicated by -NH2). This modification neutralizes the negative charge of the C-terminal carboxylic acid, which can increase the peptide's stability and hydrophobicity, potentially enhancing its interaction with the receptor and protecting it from degradation by carboxypeptidases.[3]

Property	Value	Reference
Full Sequence	H-Thr-Phe-Leu-Leu-Arg-NH2	[1][2]
Molecular Formula	C31H53N9O6	[2][4]
Molecular Weight	647.82 Da	[2][4]
Purity (typical)	>95% (via HPLC)	[4][5]



## **Biological Activity and Quantitative Data**

**TfIIr-NH2** is a selective agonist for Protease-Activated Receptor 1 (PAR1), a G-protein coupled receptor (GPCR) involved in a wide range of physiological and pathological processes.[2][6] It mimics the action of the endogenous tethered ligand that is exposed upon proteolytic cleavage of the PAR1 N-terminus by proteases such as thrombin.

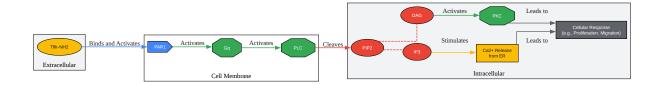
Parameter	Value	Cell/System	Reference
EC50 for PAR1 activation	1.9 μΜ	Cultured Neurons (calcium influx)	[6][7]
EC50 for PAR1 activation	Not specified, but potent	Various bioassay systems	[8]
In Vivo Activity	Stimulates plasma extravasation and edema	Rat paw, wild-type mice	[6][7]
Cellular Response	Increases intracellular Ca2+ concentration ([Ca2+]i)	Cultured Neurons	[6][7]
Effect on Cancer Cells	Promotes epithelial- mesenchymal transition (EMT) and chemotaxis in colon cancer cells (SW620) via TGF-β secretion from activated platelets.	SW620 colon cancer cells co-cultured with Tfllr-NH2-activated platelets.	[2][6]

## **Signaling Pathway**

Activation of PAR1 by **TflIr-NH2** initiates a cascade of intracellular signaling events characteristic of Gq-coupled GPCRs. This primarily involves the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C



(PKC). These events can subsequently influence a variety of cellular processes, including cell proliferation, migration, and inflammation.



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Caption: PAR1 signaling pathway activated by Tfllr-NH2.

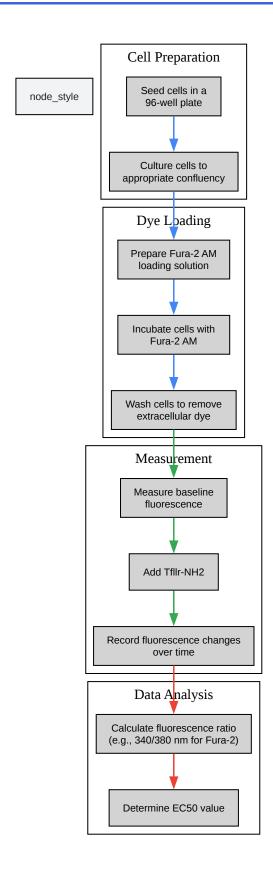
## **Experimental Protocols**

Below are detailed methodologies for key experiments involving TflIr-NH2.

## In Vitro Intracellular Calcium Mobilization Assay

This protocol is designed to measure the increase in intracellular calcium concentration ([Ca2+]i) following PAR1 activation by **TflIr-NH2** in cultured cells.





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Caption: Workflow for in vitro calcium mobilization assay.



#### Materials:

- Cultured cells expressing PAR1 (e.g., neurons, HEK293-PAR1)
- 96-well black, clear-bottom microplate
- Tfllr-NH2 peptide
- Fura-2 AM calcium indicator dye
- Pluronic F-127
- Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
- Fluorescence plate reader capable of ratiometric measurements

### Procedure:

- Cell Seeding: Seed cells into a 96-well black, clear-bottom microplate at a density that will
  result in a confluent monolayer on the day of the experiment.
- Dye Loading:
  - $\circ$  Prepare a loading solution of Fura-2 AM (typically 2-5  $\mu$ M) in HBSS. The addition of Pluronic F-127 (0.02%) can aid in dye solubilization.
  - Remove the culture medium from the cells and add the Fura-2 AM loading solution.
  - Incubate the plate at 37°C for 30-60 minutes in the dark.
  - Wash the cells twice with HBSS to remove extracellular dye.
- Measurement:
  - Place the plate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths for Fura-2 (e.g., excitation at 340 nm and 380 nm, emission at 510 nm).
  - Record a baseline fluorescence reading for a few cycles.



- Add varying concentrations of Tfllr-NH2 to the wells.
- Immediately begin recording the fluorescence intensity at both excitation wavelengths for a set period.
- Data Analysis:
  - The ratio of the fluorescence intensities at the two excitation wavelengths is calculated to determine the intracellular calcium concentration.
  - Plot the peak change in fluorescence ratio against the logarithm of the Tfllr-NH2 concentration to determine the EC50 value.

## In Vivo Plasma Extravasation Assay (Evans Blue Method)

This protocol measures the increase in vascular permeability in response to **TflIr-NH2** administration in a murine model.

#### Materials:

- Mice (e.g., C57BL/6)
- Tfllr-NH2 peptide
- Evans blue dye solution (e.g., 0.5% in saline)
- Anesthetic (e.g., isoflurane)
- Formamide
- Spectrophotometer

### Procedure:

- Animal Preparation: Anesthetize the mice using a suitable anesthetic.
- Injection:



- Co-inject a solution of Tfllr-NH2 (e.g., 3 μmol/kg) and Evans blue dye (e.g., 33.3 mg/kg)
   intravenously via the tail vein.[6] A control group should receive saline and Evans blue.
- Circulation and Perfusion:
  - Allow the dye to circulate for a defined period (e.g., 10 minutes).
  - Perfuse the animals transcardially with saline containing heparin to remove intravascular Evans blue.
- Tissue Collection and Dye Extraction:
  - Dissect tissues of interest (e.g., bladder, esophagus, stomach).[6]
  - Incubate the excised tissues in formamide for 48 hours to extract the Evans blue dye.[6]
- Quantification:
  - Measure the absorbance of the formamide supernatant at 650 nm using a spectrophotometer.[6]
  - The amount of extravasated Evans blue is proportional to the absorbance and indicates the degree of plasma extravasation.

### Conclusion

**TfIIr-NH2** is a valuable research tool for investigating the physiological and pathological roles of PAR1. Its selectivity and well-characterized activity make it suitable for a wide range of in vitro and in vivo studies. The experimental protocols provided herein offer a starting point for researchers looking to utilize this peptide in their work. As with any experimental system, optimization of these protocols for specific cell types or animal models may be necessary.

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### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. TFLLR-NH2 peptide [novoprolabs.com]
- 3. What is Peptide Modification? Peptide modification is the artificial addition of molecules onto a peptide, to enhance or make the peptide's function more specific [biosynth.com]
- 4. TFLLR-NH2, PAR1 agonist peptide (CAS 197794-83-5) | Abcam [abcam.com]
- 5. Binding of a highly potent protease-activated receptor-2 (PAR2) activating peptide, [3H]2-furoyl-LIGRL-NH2, to human PAR2 PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Agonists of proteinase-activated receptor 1 induce plasma extravasation by a neurogenic mechanism PMC [pmc.ncbi.nlm.nih.gov]
- 8. TFLLR-NH2 | CAS:197794-83-5 | PAR1 selective agonist | High Purity | Manufacturer BioCrick [biocrick.com]
- To cite this document: BenchChem. [A Technical Guide to Tfllr-NH2: A Selective PAR1
  Agonist Peptide]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b1354022#tfllr-nh2-peptide-sequence-and-modifications]

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